molecular formula C24H28N2O5 B606627 ((3RS)-3-(((1SR)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic-acid CAS No. 131064-74-9

((3RS)-3-(((1SR)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic-acid

Cat. No. B606627
M. Wt: 424.49
InChI Key: XPCFTKFZXHTYIP-UXHICEINSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an ethoxycarbonyl group, a phenyl group, an amino group, and a benzazepin ring. The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and different types of chemical reactions. For instance, the Strecker Synthesis could be used to prepare α-aminonitriles, which are versatile intermediates for the synthesis of amino acids . Acetic acid could be used as a catalyst for the N-acylation of amines using esters .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzazepin ring suggests a cyclic structure, and the various functional groups attached to this ring would likely have a significant impact on the molecule’s shape and properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, and the ethoxycarbonyl group could undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Scientific Research Applications

Synthesis and Preparation

  • A novel process using L-homphenylalanine alkyl ester, tert-butyl-3-bromo-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetate, and 3-bromo-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine as starting materials for synthesis has been explored. The impact of reaction conditions on yield and the ratio of diastereomers were investigated (Kafssi Hassan et al., 2007).
  • Enantioselective synthesis of an ACE inhibitor involving crystallization-based resolution of a racemic amino intermediate has been described, showcasing advancements in enantioconvergent synthesis techniques (Stephen K. Boyer et al., 1988).

Chemical Analysis

  • Development of a gas chromatographic-mass spectrometric method for quantifying unchanged compound and its active metabolite in plasma and urine, which can be utilized in pharmacokinetic and bioavailability studies (G. Kaiser et al., 1987).

Biological and Pharmacological Research

  • Synthesis and evaluation of alpha-[(3S)-3-[[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2-oxo-6 or 7-phenylperhydroazepin-1-yl]acetic acids and their dicarboxylic acids, showing potent in vitro ACE inhibitory activities. The study also includes the examination of their structure-activity relationships (H. Yanagisawa et al., 1988).

Additional Syntheses and Applications

  • Exploration of a series of 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid derivatives, contributing to a broader understanding of their chemical and pharmacological properties (J. Stanton et al., 1985).
  • A novel synthesis approach for aromatic methoxy and methylenedioxy substituted 2,3,4,5-tetrahydro-1H-3-benzazepines, opening new pathways for the development of pharmacologically active compounds (B. Pecherer et al., 1972).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. Proper safety precautions should always be taken when working with chemicals .

Future Directions

The future directions for research on this compound could include exploring its potential applications, studying its reactivity under various conditions, and developing more efficient methods for its synthesis .

properties

IUPAC Name

2-[(3R)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCFTKFZXHTYIP-UXHICEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((3RS)-3-(((1SR)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic-acid

CAS RN

131064-74-9
Record name CGP-42454A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131064749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGP-42454A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15B0UK1949
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((3RS)-3-(((1SR)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic-acid
Reactant of Route 2
Reactant of Route 2
((3RS)-3-(((1SR)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic-acid
Reactant of Route 3
((3RS)-3-(((1SR)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic-acid
Reactant of Route 4
((3RS)-3-(((1SR)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic-acid
Reactant of Route 5
((3RS)-3-(((1SR)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic-acid
Reactant of Route 6
((3RS)-3-(((1SR)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic-acid

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